2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, an oxadiazole ring, and a phenylacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with 4-amino-3-(4-methylphenyl)-1,2,4-oxadiazole under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced oxadiazole compounds, and substituted phenyl derivatives .
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formyl-2-methoxyphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, is a key feature that differentiates it from other related compounds .
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23-26-24(31-27-23)18-11-13-19(14-12-18)25-22(28)15-30-21-6-4-3-5-20(21)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
IFASMSVUMPGXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.